
2-chloro-6-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-6-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide core, which is a common structure in many pharmaceutical drugs . The molecule also has chloro, fluoro, and methoxy functional groups, which can significantly influence its chemical properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzamide core, with the chloro and fluoro groups attached to the benzene ring, and the N-(2-methoxy-2-(3-methoxyphenyl)ethyl) group attached via the amide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the electronegative chloro and fluoro groups could affect its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Neurological Research
A study by Kepe et al. (2006) utilized a molecular imaging probe closely related to the given compound for quantification of serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. This research provides valuable insights into the neurological underpinnings of Alzheimer's disease, highlighting the compound's utility in developing diagnostic tools for neurodegenerative disorders (Kepe et al., 2006).
Pharmacological Development
Lang et al. (1999) synthesized fluorinated derivatives of a related compound, demonstrating their effectiveness as serotonin 1A (5-HT1A) antagonists. These findings support the potential of such compounds in the development of new pharmacological agents targeting the serotonin system, with implications for treating psychiatric disorders (Lang et al., 1999).
Antimicrobial and Antibiofilm Applications
Limban et al. (2011) explored the antipathogenic activity of new thiourea derivatives, including compounds structurally related to the one . Their research demonstrates the compound's potential as a novel antimicrobial agent with significant antibiofilm properties, crucial for combating drug-resistant bacterial infections (Limban et al., 2011).
Fluorescence Enhancement in Material Science
Faridbod et al. (2009) investigated the fluorescence enhancement of Er3+ ion by Glibenclamide, a compound with a similar structure. This research indicates the potential of such compounds in developing sensitive fluorimetric probes for various applications, including bioimaging and high-performance liquid chromatography detectors (Faridbod et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO3/c1-22-12-6-3-5-11(9-12)15(23-2)10-20-17(21)16-13(18)7-4-8-14(16)19/h3-9,15H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITUJDUBMMYFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2940166.png)
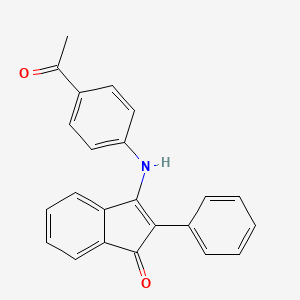
![5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2940168.png)
![N-(2-fluorophenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2940169.png)
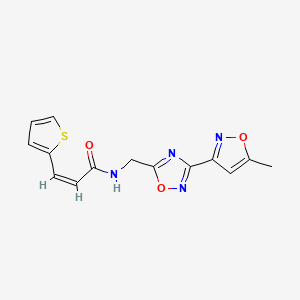
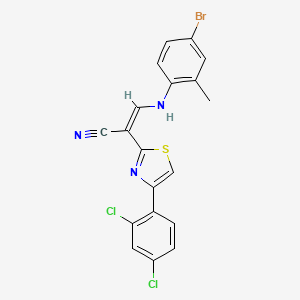
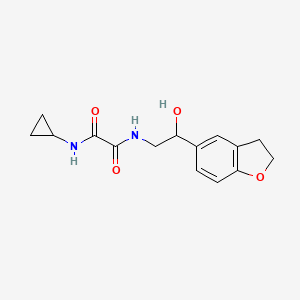
![7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2940182.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2940183.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2940185.png)
![[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2940187.png)
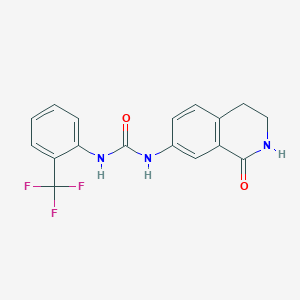
![(Z)-2-(2-chlorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2940189.png)